1-Androsterone
Overview
Description
1-Androsterone, also known as 1-dehydroepiandrosterone, is a naturally occurring steroid hormone. It is a prohormone that converts into 1-testosterone in the body, which is known for its anabolic properties. This compound has gained popularity in the fitness and bodybuilding communities due to its potential to increase muscle mass, strength, and overall athletic performance.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Androsterone can be synthesized through various chemical routes. One common method involves the oxidation of dehydroepiandrosterone (DHEA) using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction typically occurs at room temperature and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced through microbial transformation. Specific strains of bacteria or fungi are used to convert plant sterols into this compound. This biotechnological approach is cost-effective and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Androsterone undergoes several types of chemical reactions, including:
Oxidation: Conversion to 1-androstenedione using oxidizing agents.
Reduction: Reduction to 1-androstenediol using reducing agents like sodium borohydride.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the steroid structure.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (chlorine, bromine), solvents like dichloromethane.
Major Products:
Oxidation: 1-androstenedione.
Reduction: 1-androstenediol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Androsterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in the endocrine system and its effects on hormone regulation.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the production of performance-enhancing supplements for athletes and bodybuilders.
Mechanism of Action
1-Androsterone exerts its effects by converting into 1-testosterone in the body. This conversion occurs through a two-step enzymatic process involving 17β-hydroxysteroid dehydrogenase. Once converted, 1-testosterone binds to androgen receptors in muscle tissues, promoting protein synthesis and muscle growth. Additionally, it influences the expression of genes involved in muscle development and repair.
Comparison with Similar Compounds
4-Androsterone: Another prohormone that converts to testosterone but has different anabolic and androgenic properties.
19-Nor-DHEA: A prohormone that converts to nandrolone, known for its muscle-building effects.
1,4-Androsterone: Converts to boldenone, used for its anabolic effects.
Uniqueness of 1-Androsterone: this compound is unique due to its specific conversion to 1-testosterone, which is more potent than regular testosterone in promoting muscle growth. Unlike other prohormones, it does not convert to estrogen or dihydrotestosterone (DHT), reducing the risk of side effects such as gynecomastia and hair loss.
Properties
IUPAC Name |
(3R,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMROBVXGSLPAY-LUJOEAJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737265 | |
Record name | 1-Androsterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23633-63-8 | |
Record name | 1-Androsterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23633-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Androsterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023633638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Androsterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ANDROSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5M72D8OWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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